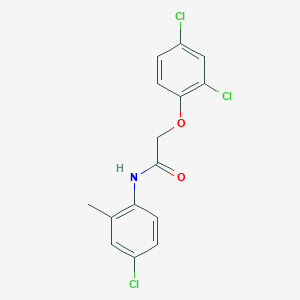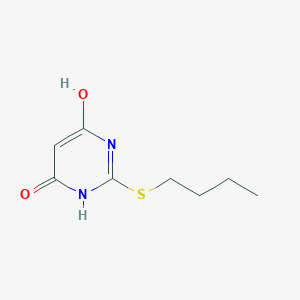
N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
説明
N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as 'Dicamba', is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. The chemical structure of Dicamba is similar to that of auxin, a plant hormone that regulates growth and development. Due to its selective nature, Dicamba is used to control weeds in crops such as soybeans, cotton, and corn.
作用機序
Dicamba acts as a selective herbicide by mimicking the action of auxin, a plant hormone that regulates growth and development. Dicamba is absorbed by the leaves of the plant and translocated to the growing points, where it disrupts the normal growth and development of the plant. This leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a low toxicity to humans and animals. However, exposure to Dicamba can cause skin and eye irritation. Long-term exposure to Dicamba can cause respiratory problems and damage to the liver and kidneys.
実験室実験の利点と制限
Dicamba has several advantages for use in lab experiments. It is a selective herbicide that can be used to control broadleaf weeds in a variety of crops. Dicamba is also relatively inexpensive and easy to use. However, Dicamba has some limitations for use in lab experiments. It can be difficult to obtain pure Dicamba, and there is a risk of contamination from other herbicides.
将来の方向性
There are several future directions for research on Dicamba. One area of research is the development of new formulations of Dicamba that are more effective and have a lower risk of environmental contamination. Another area of research is the study of the potential health effects of long-term exposure to Dicamba. Finally, research can be conducted to explore the potential use of Dicamba in cancer treatment.
Conclusion:
In conclusion, Dicamba is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its selective nature makes it an effective herbicide, and it has potential applications in cancer treatment. While Dicamba has been shown to have low toxicity to humans and animals, there are still concerns about long-term exposure. Future research can explore new formulations of Dicamba, potential health effects, and its use in cancer treatment.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It is widely used in agriculture to control broadleaf weeds that are resistant to other herbicides. Dicamba has also been studied for its potential use in cancer treatment. Studies have shown that Dicamba can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)2-4-13(9)19-15(20)8-21-14-5-3-11(17)7-12(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDRVSNMXFKIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzothiazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844444.png)


![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B3844467.png)
![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)
![1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844486.png)


![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfonyl)-2-propanol](/img/structure/B3844508.png)

![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine](/img/structure/B3844528.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3844531.png)
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)